molecular formula C19H21N3O2 B5381179 1-(2-Methylphenyl)-3-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]urea

1-(2-Methylphenyl)-3-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]urea

Cat. No.: B5381179
M. Wt: 323.4 g/mol
InChI Key: YEOQQXNALWVRJB-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-3-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]urea is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a urea linkage, which is known for its stability under various conditions, making it a valuable component in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylphenyl)-3-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]urea typically involves the reaction of 2-methylphenyl isocyanate with 4-(2-oxopyrrolidin-1-yl)benzylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at room temperature. The reaction proceeds through the formation of a urea bond, resulting in the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylphenyl)-3-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions for substitution reactions vary but often involve catalysts and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized urea derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-(2-Methylphenyl)-3-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)-3-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]urea involves its interaction with specific molecular targets. The compound’s urea linkage allows it to form stable complexes with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates
  • Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides

Uniqueness

1-(2-Methylphenyl)-3-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]urea is unique due to its specific urea linkage and the presence of both 2-methylphenyl and 2-oxopyrrolidin-1-yl groups. These structural features contribute to its stability and potential bioactivity, distinguishing it from other similar compounds .

Properties

IUPAC Name

1-(2-methylphenyl)-3-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-14-5-2-3-6-17(14)21-19(24)20-13-15-8-10-16(11-9-15)22-12-4-7-18(22)23/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOQQXNALWVRJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2=CC=C(C=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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